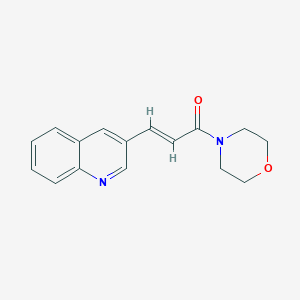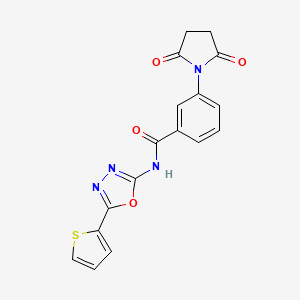![molecular formula C21H17BrN2O2 B2937392 3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 255715-83-4](/img/structure/B2937392.png)
3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C21H17BrN2O2 It is known for its unique structure, which includes a pyridinium core, a fluorenyl group, and a carbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide typically involves the reaction of 2-(9H-fluoren-2-yl)-2-oxoethyl bromide with 3-carbamoylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorenyl derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds.
科学的研究の応用
3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
作用機序
The mechanism of action of 3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide involves its interaction with molecular targets through its functional groups. The pyridinium core can participate in ionic interactions, while the fluorenyl group can engage in π-π stacking with aromatic residues. The carbamoyl moiety can form hydrogen bonds, contributing to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-carbamoyl-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-1-ium bromide
- 3-carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridin-1-ium bromide
- 3-carbamoyl-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide
Uniqueness
3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have simpler aromatic substituents. The fluorenyl group can enhance the compound’s ability to participate in π-π interactions and other non-covalent interactions, making it valuable in various research applications.
特性
IUPAC Name |
1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2.BrH/c22-21(25)16-5-3-9-23(12-16)13-20(24)15-7-8-19-17(11-15)10-14-4-1-2-6-18(14)19;/h1-9,11-12H,10,13H2,(H-,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBXLFNFEYEWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C(=O)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)



![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2937323.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
![Methyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2937328.png)

![4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2937330.png)
